LG101506

Description

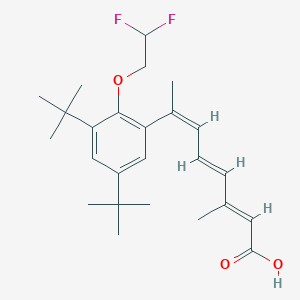

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6Z)-7-[3,5-ditert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34F2O3/c1-16(12-22(28)29)10-9-11-17(2)19-13-18(24(3,4)5)14-20(25(6,7)8)23(19)30-15-21(26)27/h9-14,21H,15H2,1-8H3,(H,28,29)/b10-9+,16-12+,17-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIBZAZKKARFIM-XRYBSMBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C=CC=C(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C=C/C=C(/C)\C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LG101506

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG101506 is a selective retinoid X receptor (RXR) modulator with potent anti-inflammatory and anti-carcinogenic properties. This document provides a comprehensive overview of its mechanism of action, focusing on its molecular interactions, downstream signaling pathways, and key experimental findings. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Core Mechanism of Action: Selective RXR Modulation

LG101506 exerts its biological effects through high-affinity binding to the Retinoid X Receptor (RXR), a key nuclear receptor that forms heterodimers with numerous other nuclear receptors to regulate gene transcription. A defining characteristic of LG101506 is its ability to selectively activate specific RXR heterodimers.

Upon binding to RXR, LG101506 induces a unique conformational change in the receptor.[1][2] This altered conformation favors the activation of RXR heterodimers with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, PPARα, and PPARδ.[2] Crucially, this conformational change does not lead to the activation of RXR heterodimers with the Retinoic Acid Receptor (RAR), Liver X Receptor (LXR), or Farnesoid X Receptor (FXR).[1][2] This selectivity is the basis for its favorable side-effect profile, as it avoids the adverse effects associated with broad rexinoid activity, such as hypertriglyceridemia and suppression of the thyroid hormone axis.[1][2]

Signaling Pathway for Selective RXR:PPARγ Activation

Quantitative Data Summary

The following tables summarize the key quantitative data for LG101506 from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Target/Assay | Reference |

| Ki | 2.7 nM | RXRα | [3] |

| EC50 | 3.1 nM | RXR/PPARγ activation (with BRL 49653) | [3] |

Table 2: In Vitro Functional Activity

| Activity | Effective Concentration | Cell Line | Reference |

| Nitric Oxide Production Inhibition | 15.6 - 1000 nM | RAW264.7 | [3] |

| Anti-inflammatory Pathway Inhibition | 100 - 1000 nM | RAW264.7 | [3] |

| Induction of Differentiation | 30 - 100 nM | U937 | [3] |

Table 3: In Vivo Efficacy

| Study | Dose | Animal Model | Outcome | Reference |

| Lung Carcinogenesis Suppression | 10 mg/kg in diet (16 weeks) | A/J Mice | Reduced tumor number, burden, and size | [3] |

Key Biological Effects and Signaling Pathways

Anti-inflammatory Effects

LG101506 demonstrates potent anti-inflammatory properties, primarily through the suppression of pro-inflammatory mediators in macrophages.[1][4] In macrophage-like RAW264.7 cells stimulated with lipopolysaccharide (LPS), LG101506 inhibits the production of nitric oxide (NO) and the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[1] Furthermore, it downregulates the synthesis and secretion of several inflammatory cytokines and chemokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), C-X-C Motif Chemokine Ligand 2 (CXCL2), and Colony-Stimulating Factor 3 (CSF3).[1][4]

Pro-differentiating Effects

LG101506 promotes the differentiation of certain cell types, such as U937 leukemia cells.[3] This effect is associated with the enhanced phosphorylation of Akt and Extracellular signal-regulated kinase (Erk), key proteins in cellular differentiation pathways.[3]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of LG101506.

RXRα Competitive Binding Assay

This assay determines the affinity of LG101506 for the RXRα receptor.

-

Materials:

-

Recombinant human RXRα ligand-binding domain (LBD).

-

Radiolabeled RXR ligand (e.g., [3H]-9-cis-retinoic acid).

-

LG101506 and other unlabeled competitor ligands.

-

Assay buffer (e.g., Tris-HCl buffer with additives).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate a fixed concentration of recombinant RXRα LBD with a fixed concentration of the radiolabeled ligand in the assay buffer.

-

Add increasing concentrations of LG101506 or other unlabeled competitor ligands to the incubation mixture.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from unbound radioligand (e.g., by filtration).

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the concentration of LG101506 that inhibits 50% of the specific binding of the radioligand (IC50).

-

Determine the inhibitor constant (Ki) using the Cheng-Prusoff equation.

-

PPARγ Transactivation Assay

This assay measures the ability of LG101506 to activate the RXR:PPARγ heterodimer.

-

Materials:

-

Mammalian cell line (e.g., HEK293T).

-

Expression vectors for human RXRα and PPARγ.

-

Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene.

-

Transfection reagent.

-

LG101506 and other test compounds.

-

Luciferase assay reagent.

-

-

Procedure:

-

Co-transfect the cells with the RXRα, PPARγ, and PPRE-luciferase reporter plasmids.

-

After transfection, treat the cells with varying concentrations of LG101506, a known PPARγ agonist (positive control), or vehicle (negative control).

-

Incubate for a specified period (e.g., 24 hours).

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.

-

Plot the fold induction of luciferase activity versus the concentration of LG101506 to determine the EC50.

-

Anti-inflammatory Assay in RAW264.7 Macrophages

This assay assesses the anti-inflammatory effects of LG101506.

-

Cell Culture and Treatment:

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed cells in appropriate plates (e.g., 96-well for NO assay, 6-well for Western blot and qPCR).

-

Pre-treat cells with various concentrations of LG101506 for 1 hour.

-

Stimulate the cells with 1 ng/mL of LPS for 24 hours.

-

-

Nitric Oxide Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine mRNA Quantification (qPCR):

-

Isolate total RNA from the cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qPCR using primers specific for IL-6, IL-1β, CXCL2, CSF3, and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative expression of target genes using the ΔΔCt method.

-

-

Protein Expression Analysis (Western Blot):

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against COX-2, p-Akt, p-Erk, and a loading control (e.g., β-actin).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

In Vivo Lung Carcinogenesis Model

This protocol describes the induction and treatment of lung tumors in A/J mice.

-

Animal Model:

-

Female A/J mice, 6-8 weeks old.

-

-

Tumor Induction:

-

Administer two intraperitoneal (i.p.) injections of vinyl carbamate (0.32 mg/mouse) one week apart.

-

-

Treatment:

-

One week after the final carcinogen injection, randomize mice into control and treatment groups.

-

Provide a diet containing LG101506 (40 mg/kg of diet) or a control diet for 16 weeks.

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Excise the lungs and count the number of surface tumors.

-

Measure the size of the tumors.

-

Fix the lungs in formalin for histopathological analysis to assess tumor grade.

-

Conclusion

LG101506 is a promising therapeutic agent with a well-defined mechanism of action centered on its selective modulation of the Retinoid X Receptor. Its ability to preferentially activate RXR:PPARγ heterodimers leads to potent anti-inflammatory and anti-cancer effects with a potentially improved safety profile compared to non-selective rexinoids. The detailed data and protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of LG101506.

References

The Multifaceted Role of LG101506: A Rexinoid with Anti-Inflammatory and Anti-Cancer Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LG101506 is a synthetic rexinoid, a class of molecules that selectively bind to and activate Retinoid X Receptors (RXRs). Initially developed for the management of type 2 diabetes, LG101506 has garnered significant attention for its potent anti-inflammatory and anti-cancer properties. This document provides a comprehensive technical overview of the function of LG101506, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and immunology.

Core Mechanism of Action

LG101506 exerts its biological effects primarily through its high-affinity binding to Retinoid X Receptors (RXRs), which are nuclear receptors that play a pivotal role in regulating gene expression. Upon binding, LG101506 induces a conformational change in the RXR, promoting its heterodimerization with other nuclear receptors, most notably Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This RXR/PPARγ heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

A key feature of LG101506 is its selective activation of the RXR/PPARγ heterodimer, without significantly activating other RXR heterodimer partners such as the Retinoic Acid Receptor (RAR), Liver X Receptor-alpha (LXRα), or LXRβ. This selectivity is thought to contribute to its favorable side-effect profile, as it avoids the elevation of triglycerides and suppression of the thyroid hormone axis associated with other rexinoids.[1]

The downstream effects of RXR/PPARγ activation by LG101506 are multifaceted and include the regulation of genes involved in cell differentiation, proliferation, and inflammation. A significant aspect of its mechanism is the inhibition of pro-inflammatory signaling pathways, particularly the NF-κB pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and biological activity of LG101506.

Table 1: Binding Affinity of LG101506 for Nuclear Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) |

| RXRα | 2.7 - 3.0 |

| RXRβ | 9.0 |

| RXRγ | 11.0 |

| RARα | 2746 |

| RARβ | 3516 |

| RARγ | >10,000 |

Data compiled from multiple sources.

Table 2: In Vitro Anti-Inflammatory Activity of LG101506 in RAW264.7 Macrophages

| Inflammatory Mediator | LG101506 Concentration (nM) | Inhibition/Reduction (%) |

| Nitric Oxide (NO) Production | 15.6 - 1000 | Dose-dependent |

| CSF3 mRNA | 100 - 1000 | ~60% |

| IL-1β mRNA | 100 - 1000 | ~25% |

| IL-6 mRNA | 100 - 1000 | ~50% |

| CXCL2 mRNA | 100 - 1000 | 30% - 50% |

Data represents the approximate reduction in LPS-stimulated levels.[1]

Table 3: RXR/PPARγ Heterodimer Activation

| Assay | Metric | Value (nM) |

| RXR/PPARγ Cotransfection Assay (in CV-1 cells) | EC50 | 3.1 (in synergy with BRL 49653) |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by LG101506.

LG101506-Mediated Anti-Inflammatory Signaling

References

An In-depth Technical Guide to LG101506: A Selective Retinoid X Receptor (RXR) Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG101506 is a potent, orally active, and selective agonist for the Retinoid X Receptor (RXR), a pivotal member of the nuclear receptor superfamily.[1] As a master regulator, RXR forms homodimers and heterodimers with numerous other nuclear receptors, thereby controlling a wide array of genes involved in critical physiological processes like metabolism, cell differentiation, and inflammation.[2][3] LG101506 distinguishes itself by exhibiting a unique profile of selective receptor modulation. It preferentially activates specific RXR heterodimer pairs, such as RXR/PPARγ, while not activating others like RXR/RAR or RXR/LXR.[4][5][6] This selectivity allows it to achieve desirable therapeutic effects, such as insulin sensitization, while minimizing adverse effects associated with broader RXR activation, including hypertriglyceridemia and thyroid hormone axis suppression.[4][5] This guide provides a comprehensive overview of LG101506, detailing its binding characteristics, mechanism of action, key signaling pathways, and the experimental protocols used for its characterization.

Mechanism of Action and Selectivity

LG101506 functions as a ligand that binds to the ligand-binding pocket (LBP) of RXR. This binding event induces a specific conformational change in the receptor.[4][6] The altered conformation dictates which co-regulator proteins (co-activators or co-repressors) are recruited to the receptor complex, and ultimately determines the transcriptional output.

The key feature of LG101506 is its ability to act as a selective RXR modulator . Unlike pan-RXR agonists, which activate a broad range of RXR dimers, LG101506 shows a preference for activating permissive heterodimers, most notably the RXR:PPARγ heterodimer.[4][5] It does not, however, activate RXR:RAR, RXR:LXRα, or RXR:LXRβ heterodimers.[4] This dimer-selective activation is the molecular basis for its favorable pharmacological profile, particularly in the context of metabolic diseases like type 2 diabetes.[4][5]

Potency and Binding Affinity

Quantitative data underscores the high affinity and potency of LG101506 for RXR. Its binding affinity for RXRα is in the low nanomolar range, making it a highly potent modulator.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | RXRα | 2.7 nM | [1] |

| Functional Potency (EC50) | RXR/PPARγ Heterodimer | 3.1 nM | [1] |

Signaling Pathways

RXR governs gene expression through two primary pathways: homodimerization and heterodimerization. LG101506's selectivity is best understood by examining its differential effects on these pathways.

RXR Heterodimer Signaling

RXR is a promiscuous dimerization partner for many other nuclear receptors.[7] These heterodimers are broadly classified as "permissive" or "non-permissive."

-

Permissive Heterodimers (e.g., RXR/PPAR, RXR/LXR): These complexes can be activated by an agonist for either RXR or its partner receptor.[3][8][9] LG101506 selectively activates the RXR/PPARγ heterodimer, which is crucial for regulating lipid metabolism and insulin sensitivity.[4][5][8]

-

Non-Permissive Heterodimers (e.g., RXR/RAR, RXR/VDR, RXR/TR): These complexes are only activated by the ligand of the partner receptor; the RXR component remains silent and is not activated by RXR agonists.[3][8][9] LG101506's inability to activate these pathways helps it avoid side effects like hypothyroidism (via RXR/TR) that can be seen with other rexinoids.[4]

Caption: Selective activation of permissive (RXR/PPARγ) vs. non-permissive (RXR/RAR) heterodimers by LG101506.

Experimental Protocols

Characterization of selective RXR modulators like LG101506 relies on a suite of standardized in vitro assays.

Radioligand Binding Assay

This assay quantifies the affinity (Ki or Kd) of a compound for a specific receptor.

Objective: To determine the binding affinity of LG101506 for RXRα.

Methodology:

-

Receptor Preparation: Human RXRα protein is expressed and purified from a suitable system (e.g., E. coli or baculovirus).

-

Radioligand: A high-affinity radiolabeled RXR agonist (e.g., [3H]-9-cis-retinoic acid) is used.

-

Competition Binding: A constant concentration of the radioligand and receptor protein is incubated with varying concentrations of the unlabeled test compound (LG101506).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand (e.g., via filtration through a glass fiber filter).

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (concentration of LG101506 that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Transactivation Assay

This assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.

Objective: To determine the functional potency (EC50) and selectivity of LG101506 on specific RXR heterodimers.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293 or CV-1) is used. These cells typically lack endogenous receptors of interest.

-

Transfection: Cells are transiently transfected with three plasmids:

-

An expression vector for RXRα.

-

An expression vector for the heterodimer partner (e.g., PPARγ or RARα).

-

A reporter plasmid containing a promoter with specific response elements (e.g., a PPRE for PPARγ or a RARE for RARα) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Treatment: After transfection, the cells are treated with a range of concentrations of LG101506 (and/or a partner ligand as a control).

-

Lysis and Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase activity) is measured using a luminometer.

-

Data Analysis: The reporter activity is plotted against the log concentration of LG101506 to generate a dose-response curve, from which the EC50 (concentration that produces 50% of the maximal response) is calculated. Selectivity is determined by comparing the EC50 values across different heterodimer pairs.

Caption: Workflow for key in vitro assays used to characterize LG101506.

Biological Effects and Therapeutic Implications

The selective activation profile of LG101506 translates into specific biological effects with therapeutic potential.

-

Metabolic Disease: By selectively activating RXR:PPARγ, LG101506 demonstrates potent glucose-lowering and insulin-sensitizing effects, comparable to full PPARγ agonists (thiazolidinediones) but without some of their associated side effects.[5] Its development was originally targeted for the treatment of type 2 diabetes.[4]

-

Anti-Inflammatory Properties: LG101506 exhibits significant anti-inflammatory activity.[1] It can suppress the production of inflammatory mediators like nitric oxide (NO) and various cytokines and chemokines in macrophage cell lines.[1][10]

-

Oncology: Rexinoids as a class are investigated for cancer prevention and treatment due to their ability to regulate cell proliferation and differentiation.[4][11] LG101506 has been shown to inhibit lung carcinogenesis in animal models, reducing tumor number and burden.[1][4][10]

Conclusion

LG101506 is a valuable research tool and a lead compound that exemplifies the principle of selective nuclear receptor modulation. Its ability to potently and selectively activate specific RXR heterodimers, particularly RXR/PPARγ, while sparing others, allows for the dissociation of therapeutic benefits from undesirable side effects. The detailed understanding of its binding kinetics, functional potency, and dimer-specific signaling provides a solid foundation for the rational design of next-generation rexinoids with improved pharmacological profiles for treating metabolic, inflammatory, and proliferative diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. youtube.com [youtube.com]

- 3. RXR (RETINOID X RECEPTOR) - NuRCaMeIn [ub.edu]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Therapeutic Potential of Retinoid X Receptor Modulators for the Treatment of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Separation of Retinoid X Receptor Homo- and Heterodimerization Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential [frontiersin.org]

- 9. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Rexinoids LG100268 and LG101506 Inhibit Inflammation and Suppress Lung Carcinogenesis in A/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on LG101506 and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LG101506 is a selective retinoid X receptor (RXR) modulator that exerts a significant influence on the transcriptional activity of the peroxisome proliferator-activated receptor gamma (PPARγ). While not a direct ligand for PPARγ, LG101506 functions as a potent allosteric modulator by binding to RXR, the obligate heterodimeric partner of PPARγ. This binding induces conformational changes within the RXR-PPARγ heterodimer, leading to enhanced coactivator recruitment and synergistic activation of PPARγ target genes, particularly in the presence of a PPARγ agonist. This guide provides a comprehensive overview of the mechanism of action of LG101506 on PPARγ activation, detailed experimental protocols for its characterization, and quantitative data on its activity.

Introduction to PPARγ and its Role in Metabolism

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a pivotal role in regulating adipogenesis, lipid metabolism, and insulin sensitivity.[1][2][3] PPARγ exists as two isoforms, PPARγ1 and PPARγ2, which are generated by alternative splicing. While PPARγ1 is expressed in various tissues, PPARγ2 is predominantly found in adipose tissue and is a master regulator of fat cell differentiation.[4]

PPARγ exerts its effects by forming a heterodimer with the retinoid X receptor (RXR).[5] This RXR-PPARγ complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. In the absence of a ligand, the heterodimer is often associated with corepressor proteins that inhibit gene transcription. Upon binding of an agonist to PPARγ, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This coactivator complex then facilitates the transcription of genes involved in critical metabolic processes.[6]

LG101506: An RXR-Specific Modulator of PPARγ Activity

LG101506 is a synthetic, orally active molecule that selectively binds to and modulates the activity of RXR.[7] It does not directly bind to PPARγ. Instead, its mechanism of action on the PPARγ pathway is mediated through its interaction with the RXR partner in the RXR-PPARγ heterodimer.

Mechanism of Action: Allosteric Modulation

Binding of LG101506 to the ligand-binding domain (LBD) of RXR induces a conformational change in the RXR protein. This change is allosterically transmitted to the PPARγ partner within the heterodimer, leading to a more favorable conformation for coactivator recruitment.[8][9] This results in a synergistic enhancement of transcriptional activation when a PPARγ agonist is also present.[6] Essentially, LG101506 "primes" the RXR-PPARγ complex, making it more responsive to activation by PPARγ ligands.

Quantitative Data on LG101506 Activity

The following table summarizes the key quantitative parameters that define the interaction of LG101506 with the RXR-PPARγ pathway.

| Parameter | Value | Receptor/Complex | Assay Type | Reference |

| Ki for RXRα | 2.7 nM | RXRα | Ligand Binding Assay | [7] |

| EC50 for RXR/PPARγ activation | 3.1 nM | RXR/PPARγ Heterodimer | Reporter Gene Assay | [7] |

Note: The EC50 value for RXR/PPARγ activation was determined in the presence of the PPARγ agonist BRL 49653.

Signaling Pathway and Experimental Workflows

PPARγ Signaling Pathway Activated by LG101506

The following diagram illustrates the mechanism of action of LG101506 on the RXR-PPARγ heterodimer, leading to the transcription of target genes.

Experimental Workflow: TR-FRET Coactivator Recruitment Assay

This diagram outlines the workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure coactivator peptide recruitment to the RXR-PPARγ heterodimer.

Detailed Experimental Protocols

Chimeric GAL4-PPARγ Reporter Gene Assay

This assay measures the ability of LG101506 to enhance the transcriptional activity of PPARγ in a cellular context.

5.1.1. Principle

HEK293T cells are transiently co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain (DBD) and the PPARγ ligand-binding domain (LBD), and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). A third plasmid expressing RXRα is also co-transfected. Activation of the PPARγ LBD by a ligand, enhanced by an RXR agonist like LG101506, leads to the recruitment of coactivators and subsequent expression of luciferase.

5.1.2. Materials

-

HEK293T cells

-

DMEM with 10% FBS, 1% Penicillin-Streptomycin

-

pBIND-PPARγ-LBD (expression vector for GAL4-PPARγ LBD)

-

pCMV-RXRα (expression vector for full-length RXRα)

-

pGL5-luc (luciferase reporter vector with GAL4 UAS)

-

pRL-TK (Renilla luciferase control vector)

-

Lipofectamine 2000 or similar transfection reagent

-

LG101506

-

PPARγ agonist (e.g., Rosiglitazone)

-

Dual-Luciferase Reporter Assay System

-

96-well cell culture plates

-

Luminometer

5.1.3. Step-by-Step Protocol

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.

-

Transfection:

-

For each well, prepare a DNA mixture containing:

-

50 ng pBIND-PPARγ-LBD

-

50 ng pCMV-RXRα

-

100 ng pGL5-luc

-

10 ng pRL-TK

-

-

Dilute the DNA mixture in 10 µL of Opti-MEM.

-

In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 10 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature.

-

Add 20 µL of the transfection complex to each well.

-

-

Compound Treatment: 24 hours post-transfection, remove the medium and replace it with 100 µL of DMEM containing various concentrations of LG101506, with or without a fixed concentration of a PPARγ agonist. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for another 24 hours at 37°C, 5% CO2.

-

Luciferase Assay:

-

Remove the medium from the wells.

-

Lyse the cells using 20 µL of 1X Passive Lysis Buffer and incubate for 15 minutes at room temperature on an orbital shaker.

-

Add 50 µL of Luciferase Assay Reagent II to each well and measure firefly luciferase activity.

-

Add 50 µL of Stop & Glo® Reagent to each well and measure Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of LG101506 to determine the EC50.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This in vitro assay directly measures the recruitment of a coactivator peptide to the RXR-PPARγ heterodimer upon ligand binding.[10][11][12]

5.2.1. Principle

The assay utilizes a GST-tagged RXR LBD and a His-tagged PPARγ LBD. A terbium (Tb)-labeled anti-GST antibody serves as the FRET donor, and a fluorescein-labeled coactivator peptide (e.g., from SRC-1 or PGC-1α) acts as the FRET acceptor. When LG101506 and a PPARγ agonist induce the formation of a stable complex between the heterodimer and the coactivator peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

5.2.2. Materials

-

GST-tagged RXRα LBD (recombinant protein)

-

His-tagged PPARγ LBD (recombinant protein)

-

Terbium-labeled anti-GST antibody

-

Fluorescein-labeled coactivator peptide (e.g., PGC1α)

-

LG101506

-

PPARγ agonist (e.g., Rosiglitazone)

-

Assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 1 mM DTT, 0.1% BSA, pH 7.4)

-

384-well low-volume black plates

-

TR-FRET-compatible plate reader

5.2.3. Step-by-Step Protocol

-

Reagent Preparation: Prepare serial dilutions of LG101506 and the PPARγ agonist in assay buffer. Prepare working solutions of the proteins, antibody, and peptide in assay buffer. Final concentrations in the well may be, for example: 5 nM GST-RXRα LBD, 5 nM His-PPARγ LBD, 2 nM Tb-anti-GST antibody, and 100 nM fluorescein-coactivator peptide.

-

Assay Plate Setup:

-

Add 5 µL of the compound dilutions (LG101506 and PPARγ agonist) to the wells of the 384-well plate.

-

Add 5 µL of the protein mixture (GST-RXRα LBD and His-PPARγ LBD) to each well.

-

Incubate for 30 minutes at room temperature.

-

-

Detection:

-

Add 10 µL of the detection mixture (Tb-anti-GST antibody and fluorescein-coactivator peptide) to each well.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Measurement: Read the plate on a TR-FRET reader using an excitation wavelength of 340 nm and measuring emission at 495 nm (terbium) and 520 nm (fluorescein).

-

Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the TR-FRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Downstream Biological Effects

The activation of the RXR-PPARγ heterodimer by LG101506 in synergy with PPARγ agonists has significant implications for metabolic regulation.

Adipogenesis

PPARγ is a master regulator of adipocyte differentiation.[2][3][13] Activation of the RXR-PPARγ heterodimer initiates the transcriptional cascade that leads to the conversion of preadipocytes into mature, lipid-storing adipocytes. The synergistic activation by LG101506 and a PPARγ agonist can enhance this process.

Insulin Sensitivity

A key therapeutic effect of PPARγ activation is the improvement of insulin sensitivity.[14][15][16] This is achieved through the regulation of target genes that influence glucose and lipid metabolism. For instance, activated PPARγ can promote the storage of fatty acids in adipose tissue, thereby reducing their levels in the circulation and mitigating insulin resistance in other tissues like muscle and liver.[16] The enhanced activation of PPARγ by the combination of LG101506 and a PPARγ agonist can lead to a more pronounced improvement in insulin sensitivity.[17]

Conclusion

LG101506 represents a valuable research tool and a potential therapeutic agent that acts through a sophisticated mechanism of allosteric modulation of the RXR-PPARγ heterodimer. Its ability to synergistically enhance the activity of PPARγ agonists opens up possibilities for combination therapies with improved efficacy and potentially altered side-effect profiles. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the pharmacology and therapeutic potential of LG101506 and other RXR modulators in the context of PPARγ-mediated metabolic diseases.

References

- 1. PPAR gamma mediates high-fat diet-induced adipocyte hypertrophy and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PPAR gamma and the control of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content-assets.jci.org [content-assets.jci.org]

- 6. Transactivation by Retinoid X Receptor–Peroxisome Proliferator-Activated Receptor γ (PPARγ) Heterodimers: Intermolecular Synergy Requires Only the PPARγ Hormone-Dependent Activation Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand Dependent Switch from RXR Homo- to RXR-NURR1 Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Heterodimer formation with retinoic acid receptor RXRα modulates coactivator recruitment by peroxisome proliferator-activated receptor PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Regulation of PPARgamma activity during adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel peroxisome proliferator-activated receptor gamma ligand improves insulin sensitivity and promotes browning of white adipose tissue in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peroxisome Proliferator-Activated Receptor γ and Its Role in Adipocyte Homeostasis and Thiazolidinedione-Mediated Insulin Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PPARgamma-mediated insulin sensitization: the importance of fat versus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Peroxisome proliferator-activated receptor (PPAR) gamma and retinoid X receptor (RXR) agonists have complementary effects on glucose and lipid metabolism in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of LG101506 in Cancer Prevention: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG101506 is a selective rexinoid, a ligand for the retinoid X receptors (RXRs), that has demonstrated notable potential in the chemoprevention of cancer. This document provides a comprehensive overview of the preclinical evidence supporting the role of LG101506 in cancer prevention, with a primary focus on its anti-inflammatory mechanism of action. Quantitative data from key studies are presented, along with detailed experimental protocols and visual representations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals in the field of oncology and drug development.

Introduction

Rexinoids are a class of synthetic molecules that bind to and activate retinoid X receptors (RXRs). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), to regulate gene expression involved in cell differentiation, proliferation, and apoptosis. LG101506 was developed to exhibit greater heterodimer selectivity in an effort to mitigate some of the undesirable side effects associated with other rexinoids.[1] Preclinical studies have highlighted its efficacy in suppressing carcinogenesis, particularly in lung cancer models. The primary mechanism underlying its cancer preventive effects appears to be its potent anti-inflammatory properties.[1][2]

Quantitative Data on Efficacy

The cancer preventive effects of LG101506 have been quantified in a well-established preclinical model of lung carcinogenesis.

Table 1: Effect of LG101506 on Vinyl Carbamate-Induced Lung Tumorigenesis in A/J Mice

| Treatment Group | Dose | Average Tumor Number (per mouse) | Average Tumor Size (mm³) | Average Tumor Burden (mm³) |

| Control | - | 3.6 ± 0.2 | 0.36 ± 0.02 | 1.29 ± 0.12 |

| LG101506 | 40 mg/kg diet | 3.0 ± 0.27 | 0.21 ± 0.02 | 0.65 ± 0.07 |

Data presented as mean ± SEM. The study was conducted over 16 weeks.[2]

Table 2: Effect of LG101506 on Inflammatory Cytokine mRNA Expression in LPS-Stimulated RAW264.7 Macrophages

| Cytokine | LG101506 Concentration (nmol/L) | Fold Induction (compared to LPS-stimulated control) |

| CSF3 | 100-1000 | ~0.4 (60% decrease) |

| IL1β | 100-1000 | ~0.75 (25% decrease) |

| IL6 | 100-1000 | ~0.5 (50% decrease) |

| CXCL2 | 100-1000 | ~0.5-0.7 (30-50% decrease) |

Data are estimations based on graphical representations in the source publication.[2]

Mechanism of Action: Anti-Inflammatory Effects

LG101506 exerts its cancer preventive effects primarily through the suppression of inflammatory pathways. Chronic inflammation is a known driver of carcinogenesis. LG101506 has been shown to inhibit the production of key inflammatory mediators.

The mechanism involves the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκBα protein is degraded, allowing the NF-κB complex to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for various cytokines and enzymes like COX-2. LG101506 has been shown to prevent the degradation of IκBα, thereby blocking the activation of NF-κB.[2]

Signaling Pathway Diagram

Caption: LG101506 inhibits the NF-κB signaling pathway.

Experimental Protocols

In Vivo Lung Carcinogenesis Prevention Study

This protocol describes the induction of lung tumors in A/J mice using vinyl carbamate and subsequent treatment with LG101506 to assess its chemopreventive efficacy.[2][3]

Materials:

-

Female A/J mice (6-8 weeks old)

-

Vinyl carbamate

-

LG101506

-

Control and experimental diets

-

Standard animal housing facilities

Procedure:

-

Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.

-

Carcinogen Induction: Administer two intraperitoneal (i.p.) injections of vinyl carbamate (16 mg/kg body weight) one week apart.

-

Dietary Intervention: One week after the final vinyl carbamate injection, randomize the mice into control and treatment groups.

-

Control Group: Feed a standard control diet.

-

LG101506 Group: Feed a diet containing LG101506 at a concentration of 40 mg/kg.

-

-

Monitoring: Monitor the health of the mice daily and record body weights weekly.

-

Study Duration: Continue the dietary intervention for 16 weeks.

-

Necropsy and Tumor Analysis: At the end of the study, euthanize the mice and harvest the lungs.

-

Count the number of surface tumors on all lung lobes.

-

Measure the size of each tumor using calipers.

-

Calculate the tumor burden by summing the volume of all tumors for each mouse.

-

Fix the lungs in formalin for histological analysis to determine tumor grade.

-

In Vitro Anti-Inflammatory Assays

These protocols detail the methods used to assess the anti-inflammatory properties of LG101506 in a macrophage cell line.

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Materials:

-

RAW264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

LG101506

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

96-well culture plates

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of LG101506 for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction:

-

Add 100 µL of supernatant to a new 96-well plate.

-

Add 100 µL of Griess Reagent to each well.

-

Incubate at room temperature for 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

This protocol is used to quantify the expression of pro-inflammatory cytokine genes.

Materials:

-

RAW264.7 cells

-

LPS

-

LG101506

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR primers for target cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., β-actin)

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Cell Treatment: Treat RAW264.7 cells with LG101506 and/or LPS as described in the nitric oxide assay.

-

RNA Extraction: Isolate total RNA from the cells according to the manufacturer's protocol.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR Reaction: Set up the qPCR reaction with cDNA, primers, and master mix.

-

Thermal Cycling: Run the qPCR program on a real-time PCR instrument.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[2]

This protocol is for detecting the protein levels of key inflammatory and signaling molecules.

Materials:

-

U937 or RAW264.7 cells

-

LG101506 and other relevant stimuli

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against COX-2, Akt, p-Akt, Erk, p-Erk, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells with RIPA buffer and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an ECL reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Experimental Workflow Diagram

Caption: Workflow for the in vivo lung cancer prevention study.

Conclusion

LG101506 demonstrates significant promise as a cancer preventive agent, particularly in the context of lung cancer. Its efficacy is strongly linked to its ability to suppress chronic inflammation through the inhibition of the NF-κB signaling pathway. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of LG101506 and other rexinoids for chemoprevention. Future studies should aim to further elucidate the downstream targets of LG101506 and explore its potential in other cancer types driven by inflammatory processes.

References

In-Depth Technical Guide: Anti-inflammatory Properties of LG101506

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG101506 is a synthetic rexinoid, a selective ligand for the Retinoid X Receptor (RXR), originally developed to mitigate some of the undesirable side effects associated with earlier rexinoids.[1] Extensive research has demonstrated its potent anti-inflammatory properties at nanomolar concentrations, positioning it as a compound of interest for further investigation in inflammatory diseases and oncology. This technical guide provides a comprehensive overview of the anti-inflammatory effects of LG101506, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling pathways.

Core Mechanism of Action: RXR/PPARγ-Mediated Inflammation Suppression

LG101506 exerts its anti-inflammatory effects primarily through its function as an RXR agonist. Upon binding to RXR, LG101506 facilitates the heterodimerization of RXR with other nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This RXR/PPARγ heterodimer plays a crucial role in the transrepression of pro-inflammatory gene expression.

One of the central inflammatory pathways inhibited by the activation of the RXR/PPARγ heterodimer is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In classically activated macrophages (M1 phenotype), stimuli such as lipopolysaccharide (LPS) trigger a signaling cascade that leads to the activation and nuclear translocation of NF-κB. Once in the nucleus, NF-κB binds to the promoter regions of various pro-inflammatory genes, inducing their transcription. These genes include those encoding for inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The activated RXR/PPARγ heterodimer interferes with this process. While the precise mechanism of transrepression can vary, it is generally understood that the heterodimer can inhibit the transcriptional activity of NF-κB without directly binding to the DNA itself. This can occur through several mechanisms, including competing for limited co-activators or promoting the recruitment of co-repressors to the sites of NF-κB-mediated transcription. The net result is a significant reduction in the production of key inflammatory mediators.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of LG101506 has been quantified in vitro using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage-like cells. The following tables summarize the dose-dependent inhibitory effects of LG101506 on the production of nitric oxide and the expression of various pro-inflammatory cytokine and chemokine mRNAs.

Table 1: Inhibition of Nitric Oxide Production by LG101506

| Concentration (nmol/L) | Mean Inhibition of NO Production (%) |

| 15 | ~10% |

| 50 | ~25% |

| 100 | ~40% |

| 300 | ~60% |

| 1000 | ~75% |

| Data derived from graphical representations in the primary literature. |

Table 2: Inhibition of Pro-inflammatory Gene Expression by LG101506

| Target Gene | Concentration Range (nmol/L) | % mRNA Expression Inhibition |

| CSF3 | 100 - 1000 | 60%[2] |

| IL-1β | 100 - 1000 | 25%[2] |

| IL-6 | 100 - 1000 | 50%[2] |

| CXCL2 | 100 - 1000 | 30% - 50%[2] |

| Data reported in the primary literature following 24-hour treatment with LG101506 and 1 ng/mL LPS stimulation.[2] |

Detailed Experimental Protocols

The following protocols are based on the methods described in "The Rexinoids LG100268 and LG101506 Inhibit Inflammation and Suppress Lung Carcinogenesis in A/J Mice" and standard laboratory procedures. Specific details such as cell seeding density and precise incubation times were not fully detailed in the primary publication and are therefore presented here as standardized methodologies.

Cell Culture and Treatment

-

Cell Line: RAW264.7 macrophage-like cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Experimental Plating: For experiments, cells are seeded in appropriate multi-well plates (e.g., 96-well for nitric oxide assays, 6-well for RNA extraction) and allowed to adhere overnight.

-

Treatment Protocol:

-

The culture medium is replaced with fresh medium.

-

LG101506, dissolved in a suitable solvent (e.g., DMSO), is added to the cells at the desired final concentrations. A vehicle control (solvent alone) is run in parallel.

-

Cells are pre-incubated with LG101506 for a specified period (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 ng/mL.

-

The cells are then incubated for 24 hours before downstream analysis.

-

Nitric Oxide (NO) Measurement (Griess Reaction)

This protocol measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

-

Nitrite Standard: Sodium nitrite (NaNO₂) to prepare a standard curve.

-

-

Procedure:

-

Following the 24-hour incubation, carefully collect 50 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent A to each supernatant sample.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B to each well.

-

Incubate at room temperature for another 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Cytokine and Chemokine mRNA Quantification (qRT-PCR)

-

RNA Extraction:

-

After removing the supernatant, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol or a kit-based lysis reagent).

-

Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any genomic DNA contamination.

-

Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing:

-

cDNA template

-

Forward and reverse primers for the target genes (e.g., Il6, Il1b, Tnf, Nos2) and a housekeeping gene (e.g., Actb, Gapdh).

-

A suitable qPCR master mix (e.g., containing SYBR Green or a probe-based system).

-

-

Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the LPS-stimulated control group.

-

Conclusion and Future Directions

LG101506 demonstrates significant anti-inflammatory properties, primarily by suppressing the expression of key pro-inflammatory mediators in macrophages. Its mechanism of action, rooted in the activation of the RXR/PPARγ heterodimer and subsequent transrepression of NF-κB-driven gene expression, makes it a compelling candidate for therapeutic development. The quantitative data indicate efficacy at nanomolar concentrations, highlighting its potency.

For drug development professionals, LG101506 represents a molecule with a well-defined mechanism that could be leveraged in diseases with a strong inflammatory component. Future research should focus on in vivo models of inflammatory diseases to validate these in vitro findings. Furthermore, a deeper investigation into the specific protein-protein interactions involved in the transrepression of NF-κB by the LG101506-activated RXR/PPARγ heterodimer could reveal opportunities for the development of even more selective and potent anti-inflammatory agents. The continued exploration of rexinoids like LG101506 holds promise for expanding the arsenal of treatments for a wide range of inflammatory conditions.

References

LG101506: A Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG101506 is a potent and selective modulator of the Retinoid X Receptor (RXR) with significant therapeutic potential in metabolic diseases and oncology. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of LG101506. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Molecular Structure and Physicochemical Properties

LG101506, with the CAS number 331248-11-4, is a synthetic organic small molecule. Its chemical structure is characterized by a substituted phenyl ring linked to a methylocta-trienoic acid chain.

Table 1: Chemical and Physical Properties of LG101506

| Property | Value | Reference |

| IUPAC Name | (2E,4E,6Z)-7-(3,5-di-tert-butyl-2-(2,2-difluoroethoxy)phenyl)-3-methylocta-2,4,6-trienoic acid | [1][2][3] |

| CAS Number | 331248-11-4 | [1][2][4][5] |

| Molecular Formula | C25H34F2O3 | [1][2][4] |

| Molecular Weight | 420.53 g/mol | [1][2][4][6] |

| Appearance | Off-white solid | [2][5] |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [2][4] |

| Purity | ≥98% | |

| Storage | Store at -20°C | [2][4][5] |

Synthesis

The synthesis of LG101506 has been carried out by J-Star Research. However, the detailed synthetic protocol is not publicly available.[5]

Biological Activity and Mechanism of Action

LG101506 is a selective modulator of the Retinoid X Receptor (RXR), with a high binding affinity for RXRα (Ki of 2.7 nM).[7] It functions as an RXR agonist, influencing the transcription of various genes involved in metabolic and inflammatory pathways.

Signaling Pathway

LG101506 exerts its effects by binding to RXR, which can form heterodimers with other nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). This binding modulates the expression of target genes.

Figure 1: Simplified signaling pathway of LG101506.

In Vitro Activity

LG101506 has demonstrated significant anti-inflammatory properties in vitro. It effectively inhibits the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Table 2: In Vitro Biological Activity of LG101506

| Assay | Cell Line | Treatment | Endpoint | Result | Reference |

| RXRα Binding | - | - | Ki | 2.7 nM | [7] |

| Anti-inflammatory | RAW264.7 | LPS | NO Production | Dose-dependent inhibition | [7] |

| Anti-inflammatory | RAW264.7 | LPS | Cytokine mRNA | Dose-dependent inhibition | [5] |

Experimental Protocols

RXRα Competitive Binding Assay (Fluorescence-Based)

This protocol is adapted from a general method for fluorescence-based RXR competitive binding assays and can be used to determine the binding affinity of LG101506.

Objective: To determine the inhibitory constant (Ki) of LG101506 for RXRα by measuring the displacement of a fluorescent-labeled RXR ligand.

Materials:

-

Recombinant human RXRα protein

-

Fluorescent-labeled RXRα ligand (e.g., a coumarin-based rexinoid)

-

LG101506

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 1 mM DTT)

-

384-well black microplates

-

Fluorescence plate reader

Workflow:

Figure 2: Workflow for the RXRα competitive binding assay.

Procedure:

-

Prepare a series of dilutions of LG101506 in assay buffer.

-

In a 384-well plate, add the RXRα protein and the fluorescent-labeled RXR ligand to each well.

-

Add the different concentrations of LG101506 to the wells. Include control wells with no LG101506 (maximum fluorescence) and wells with a saturating concentration of a known unlabeled RXR ligand (background fluorescence).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium, protected from light.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Plot the fluorescence intensity against the logarithm of the LG101506 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW264.7 Cells

Objective: To quantify the inhibitory effect of LG101506 on nitric oxide production by macrophages.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

LG101506

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Workflow:

References

The Discovery and Synthesis of LG101506: A Selective Retinoid X Receptor Modulator

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LG101506 is a potent and selective retinoid X receptor (RXR) modulator that has demonstrated significant therapeutic potential in preclinical models of type 2 diabetes and cancer.[1][2] Developed to overcome the undesirable side effects associated with earlier generations of rexinoids, LG101506 exhibits a unique pharmacological profile, characterized by its high-affinity binding to RXR and its selective activation of permissive RXR heterodimers, particularly with peroxisome proliferator-activated receptor-gamma (PPARγ).[1][3] This selectivity minimizes the adverse effects linked to the activation of other nuclear receptor pathways.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of LG101506, including detailed experimental protocols and a summary of its key pharmacological data.

Introduction

Retinoid X receptors (RXRs) are a class of nuclear receptors that play a crucial role in regulating a wide array of physiological processes, including cell proliferation, differentiation, and metabolism.[3][4] RXRs function as obligate heterodimeric partners for numerous other nuclear receptors, such as retinoic acid receptors (RARs), the vitamin D receptor (VDR), and peroxisome proliferator-activated receptors (PPARs).[3][4] This central role makes RXRs an attractive therapeutic target for a variety of diseases.

LG101506 emerged from research efforts to develop safer rexinoids.[1][3] While earlier RXR ligands showed therapeutic promise, their clinical utility was often hampered by side effects such as hypertriglyceridemia and suppression of the thyroid hormone axis.[1][3] LG101506 was specifically designed as a selective RXR modulator (SXRMs) that induces a receptor conformation leading to the preferential activation of the RXR:PPARγ heterodimer.[1] This targeted activity is believed to be responsible for its beneficial effects on insulin sensitivity and its anti-inflammatory and anti-cancer properties, without the adverse effects associated with broader RXR activation.[1]

Discovery and Synthesis

Discovery

The discovery of LG101506 was driven by the need for RXR modulators with improved safety profiles. It was originally developed for the potential treatment of type 2 diabetes.[1] The key innovation in the design of LG101506 was the creation of a molecule that binds with high affinity to RXR but selectively activates only a subset of its downstream signaling pathways.[1] Specifically, LG101506 does not activate RXR heterodimers with RAR-α, LXR-α, or LXR-β, which are implicated in some of the unwanted side effects of other rexinoids.[1]

Synthesis

While the precise, step-by-step synthesis protocol for LG101506 is proprietary and not publicly available in full detail, the scientific literature on the synthesis of its analogs, such as benzofused heterocyclic derivatives, provides a likely general approach.[5] The synthesis of such complex organic molecules typically involves a multi-step process. Based on related compounds, a plausible synthetic route would likely involve the coupling of a substituted aromatic or heteroaromatic core with a polyenoic acid side chain. The synthesis would be designed to achieve the specific stereochemistry of the trienoic acid moiety, which is crucial for its biological activity. The final product would be purified by chromatographic techniques to ensure high purity (>95%) for biological testing.[3]

Biological Activity and Mechanism of Action

LG101506 exerts its biological effects through its high-affinity binding to RXRs and the subsequent modulation of gene transcription. Its primary mechanism of action involves the selective activation of the RXR:PPARγ heterodimer.[1]

Anti-Inflammatory Effects

LG101506 has demonstrated potent anti-inflammatory properties in cellular models. In macrophage-like RAW264.7 cells stimulated with lipopolysaccharide (LPS), LG101506 dose-dependently inhibits the production of nitric oxide (NO), a key inflammatory mediator.[2][3] It also suppresses the expression of pro-inflammatory enzymes such as COX-2 and downregulates the mRNA levels of several inflammatory cytokines and chemokines, including IL-6, IL-1β, CXCL2, and CSF3.[3]

Anti-Cancer Effects

In the context of oncology, LG101506 has shown significant promise in preclinical models of lung cancer.[3] In A/J mice with vinyl carbamate-induced lung tumors, dietary administration of LG101506 markedly reduced the number, size, and overall burden of tumors.[3][6] It also decreased the percentage of high-grade, malignant adenocarcinomas.[3] The anti-cancer effects of LG101506 are likely multifactorial, stemming from its anti-inflammatory properties and its ability to induce differentiation and modulate key signaling pathways involved in cell growth and survival.

Signaling Pathways

LG101506 has been shown to modulate intracellular signaling pathways, including the Akt and Erk pathways, which are critical for cell differentiation and survival.[1] In U937 leukemia cells, LG101506 enhances the phosphorylation of both Akt and Erk.[1] The activation of these pro-differentiating pathways contributes to its anti-cancer activity.

Quantitative Data

The following tables summarize the key quantitative data for LG101506 from published studies.

Table 1: Binding Affinity of LG101506 for Retinoid Receptors

| Receptor | Binding Affinity (Ki, nM) |

| RXRα | 2.7[2], 3.0 ± 0.8[1] |

| RXRβ | 9.0 ± 1.7[1] |

| RXRγ | Not Reported |

| RARα | 2746 ± 395[1] |

| RARβ | 3516 ± 420[1] |

| RARγ | >10,000[1] |

Table 2: In Vitro Biological Activity of LG101506

| Assay | Cell Line | Effect | Concentration |

| RXR/PPARγ Heterodimer Activation | - | Synergistic activation with BRL 49653 (EC50) | 3.1 nM[2] |

| Nitric Oxide (NO) Production Inhibition | RAW264.7 | Dose-dependent inhibition | 15.6 - 1000 nM[2] |

| Cytokine mRNA Inhibition | RAW264.7 | CSF3 mRNA decreased by 60% | 100 - 1000 nM[3] |

| IL-1β mRNA decreased by 25% | 100 - 1000 nM[3] | ||

| IL-6 mRNA decreased by 50% | 100 - 1000 nM[3] | ||

| CXCL2 mRNA decreased by 30-50% | 100 - 1000 nM[3] | ||

| Cell Differentiation Induction | U937 | Induction of differentiation | 30 and 100 nM[2] |

| Akt Phosphorylation | U937 | Enhanced phosphorylation | 30 and 100 nM[2] |

| Erk Phosphorylation | U937 | Enhanced phosphorylation | 30 and 100 nM[2] |

Table 3: In Vivo Efficacy of LG101506 in A/J Mouse Lung Cancer Model

| Dose | Treatment Duration | Key Findings |

| 10 mg/kg in diet | 16 weeks | Markedly reduced number of lung tumors, average tumor burden, and size.[2] |

| 40 mg/kg in diet | Not Specified | Reduced severity of lung adenocarcinomas; 35-36% high-grade tumors vs. 51% in control.[3] |

Experimental Protocols

Nitric Oxide (NO) Assay in RAW264.7 Cells

-

Cell Seeding: Plate RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with varying concentrations of LG101506 (e.g., 15 nM to 1000 nM) for 1-2 hours.

-

Stimulation: Add LPS (1 ng/mL) to the wells to induce NO production and incubate for an additional 24 hours.

-

Griess Reaction:

-

Transfer 100 µL of the cell culture medium to a new 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA

-

Cell Treatment: Treat RAW264.7 cells with LG101506 and/or LPS as described for the NO assay.

-

RNA Isolation: Isolate total RNA from the cells using a suitable RNA isolation kit (e.g., TRIzol reagent).

-

Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR:

-

Prepare a reaction mixture containing the cDNA template, SYBR Green Master Mix, and gene-specific primers for the target cytokines (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH).

-

Perform the qPCR reaction using a real-time PCR system.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Western Blotting for Akt and Erk Phosphorylation

-

Cell Lysis: After treatment of U937 cells with LG101506 for the desired time points (e.g., 1, 8, 24 hours), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated Erk (p-Erk), and total Erk overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Caption: Signaling pathway of LG101506.

Caption: Workflow for Nitric Oxide Assay.

Conclusion

LG101506 represents a significant advancement in the development of RXR modulators. Its selective activation of the RXR:PPARγ heterodimer provides a targeted therapeutic approach with a potentially improved safety profile compared to non-selective rexinoids. The preclinical data strongly support its anti-inflammatory and anti-cancer activities, particularly in lung cancer. The detailed protocols provided in this guide are intended to facilitate further research into the mechanism of action and therapeutic applications of LG101506. Future studies should focus on elucidating the complete synthesis pathway, further defining its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in a broader range of disease models.

References

- 1. Therapeutic Potential of Retinoid X Receptor Modulators for the Treatment of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of benzofused heterocyclic RXR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Rexinoids LG100268 and LG101506 Inhibit Inflammation and Suppress Lung Carcinogenesis in A/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Downstream Signaling Pathways of LG101506

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG101506 is a selective retinoid X receptor (RXR) modulator with potent anti-inflammatory and potential anti-cancer properties. This document provides a comprehensive overview of the molecular mechanisms and downstream signaling pathways activated by LG101506. By selectively binding to RXR, LG101506 initiates a cascade of events, primarily through the transactivation of the peroxisome proliferator-activated receptor-gamma (PPARγ). This engagement leads to the significant inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway and modulates the activity of the PI3K/Akt and MAPK/Erk signaling cascades. This guide details the core signaling pathways, presents quantitative data on receptor binding and cellular responses, provides detailed experimental protocols for key assays, and offers visualizations of the molecular interactions.

Core Mechanism of Action: Selective RXR Modulation and PPARγ Transactivation

LG101506 exerts its effects by acting as a high-affinity ligand for the Retinoid X Receptor (RXR), a nuclear receptor that forms heterodimers with other nuclear receptors to regulate gene transcription. Unlike pan-agonists, LG101506 is a selective modulator, demonstrating high affinity for RXR isoforms while having poor affinity for Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), and Thyroid Hormone Receptors (TRs). This selectivity is crucial for minimizing the side effects associated with broader rexinoid activity.[1][2]

Upon binding to RXR, LG101506 induces a conformational change that favors the formation and activation of a heterodimer with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[2] This RXR/PPARγ heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. A key consequence of this activation is the subsequent inhibition of pro-inflammatory signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of LG101506.

Table 1: Receptor Binding Affinities of LG101506

| Receptor Isoform | Binding Affinity (Ki, nM) |

| RXRα | 2.7 |

| RXRβ | 9.0 ± 1.7 |

| RXRγ | 11.0 ± 3.6 |

| RARα | 2746 ± 395 |

| RARβ | 3516 ± 420 |

| RARγ | >10,000 |

Data sourced from Medchemexpress and a study on the therapeutic potential of RXR modulators.[1][3]

Table 2: Functional Activity of LG101506

| Assay | Metric | Value (nM) | Cell Line |

| RXR/PPARγ Heterodimer Activation | EC50 | 3.1 | - |

| LPS-induced Nitric Oxide (NO) Production Inhibition | Dose-dependent | 15.6 - 1000 | RAW264.7 |

Data sourced from Medchemexpress.[3]

Table 3: Dose-Dependent Inhibition of Cytokine mRNA Expression by LG101506 in LPS-stimulated RAW264.7 cells

| Cytokine | Concentration (nM) | % Inhibition |

| CSF3 | 100 - 1000 | ~60% |

| IL-1β | 100 - 1000 | ~25% |

| IL-6 | 100 - 1000 | ~50% |

| CXCL2 | 100 - 1000 | ~30-50% |

Data sourced from a study on the anti-inflammatory and anti-carcinogenic effects of rexinoids.[2]

Downstream Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

A primary downstream effect of LG101506 is the potent inhibition of the NF-κB signaling pathway, a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNFα), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

LG101506, through the activation of the RXR/PPARγ heterodimer, prevents the degradation of IκBα.[2] This mechanism effectively sequesters NF-κB in the cytoplasm, thereby blocking the transcription of its target genes, including those encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines and chemokines.[2][4]

Figure 1. LG101506 inhibits the NF-κB pathway by preventing IκBα degradation.

Modulation of PI3K/Akt and MAPK/Erk Signaling Pathways